molecular formula C13H18ClN B13269503 N-[1-(3-chlorophenyl)ethyl]cyclopentanamine

N-[1-(3-chlorophenyl)ethyl]cyclopentanamine

Cat. No.: B13269503
M. Wt: 223.74 g/mol
InChI Key: HCZUZZWYUXBOAI-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)ethyl]cyclopentanamine is an organic compound with the molecular formula C13H18ClN It is characterized by the presence of a cyclopentanamine group attached to a 3-chlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)ethyl]cyclopentanamine typically involves the reaction of 3-chlorophenyl ethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)ethyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(3-chlorophenyl)ethyl]cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)ethyl]cyclohexanamine
  • N-[1-(3-chlorophenyl)ethyl]cycloheptanamine
  • N-[1-(3-chlorophenyl)ethyl]cyclooctanamine

Uniqueness

N-[1-(3-chlorophenyl)ethyl]cyclopentanamine is unique due to its specific cyclopentanamine structure, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18ClN/c1-10(15-13-7-2-3-8-13)11-5-4-6-12(14)9-11/h4-6,9-10,13,15H,2-3,7-8H2,1H3

InChI Key

HCZUZZWYUXBOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC2CCCC2

Origin of Product

United States

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